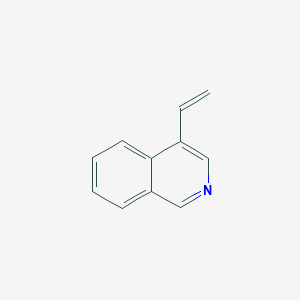

4-Ethenylisoquinoline

Vue d'ensemble

Description

4-Ethenylisoquinoline is a chemical compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The ethenyl group attached to the isoquinoline nucleus in this compound suggests potential reactivity typical of vinyl compounds, which may be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. One efficient approach for synthesizing 2-arylquinolines involves the condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents, catalyzed by sulfuric acid . This method demonstrates the potential for creating a diverse array of substituted isoquinolines, which could include this compound derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be characterized using spectroscopic methods such as NMR, UV-Vis, and FT-IR spectroscopy. For instance, the molecular structure of a related compound, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate, was elucidated using these techniques, and one of the compounds was further analyzed by single-crystal X-ray diffraction, revealing its crystalline form and space group . These techniques are essential for confirming the structure of synthesized this compound.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions due to the presence of reactive sites in their structure. The ethenyl group in this compound can undergo reactions typical of alkenes, such as addition reactions, while the isoquinoline moiety can engage in electrophilic substitution reactions. The synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from [2-(o-alkynylphenyl)ethyl]amines through a hydroamination/oxidation sequence exemplifies the type of chemical transformations that isoquinoline derivatives can undergo, which may be applicable to this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of certain quinolinium compounds were studied, and some were identified as potential candidates for optical limiting applications . This suggests that this compound could also exhibit interesting optical properties, which would be worth investigating. The solubility, melting point, and stability of isoquinoline derivatives can vary widely depending on their substitution patterns, and these properties are crucial for their practical applications.

Applications De Recherche Scientifique

Rho-Kinase Inhibitors Development

4-Ethenylisoquinoline has been identified as a potent and specific inhibitor of Rho-kinase. This compound, developed as an analog of HA-1077, exhibits significant inhibition properties with an IC50 value of 6 nM against Rho-kinase. It shows promise for clinical applications, particularly in reducing intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).

Synthesis and Spectroscopic Properties

Research into stilbazolium dyes with an enlarged π-conjugated system, including this compound derivatives, revealed their potential in optical applications. These compounds, characterized by single crystal X-ray diffraction and various spectroscopy methods, exhibit significant charge transfer band shifting and large Stokes shift, indicating their usefulness in solvatochromic and optical limiting applications (Bakalska et al., 2017).

Antileishmanial Activity

Styrylquinoline-type compounds, including this compound derivatives, have been synthesized and evaluated for their antileishmanial activity. These compounds showed effectiveness against intracellular amastigotes and demonstrated potential as topical treatments in experimental cutaneous leishmaniasis models (Petro-Buelvas et al., 2021).

Enhancement of Anti-absence Effects in Epilepsy Treatment

Studies have shown that compounds like this compound can enhance the efficacy of anti-absence drugs such as ethosuximide. This is especially significant in treating absence epilepsy, where combining these compounds with ethosuximide significantly increases drug efficacy (Russo et al., 2008).

Photophysical Properties and DNA Binding

This compound derivatives have been studied for their photophysical properties and interactions with DNA. A novel 2-substituted-8-hydroxyquinoline ligand demonstrated yellow luminescence in the solid state and interacted with DNA systems, indicating potential applications in biochemical and medical research (Huo et al., 2015).

Electron Transport Materials with High Thermal Stability

Research on 4,7-Bisphenyl-1,10-phenanthroline (BPhen) derivatives, which includes this compound, focuses on developing electron transport materials with high thermal stability, large electron mobility, and excellent n-doping ability. These materials are critical in enhancing the efficiency and stability of OLEDs (Bin et al., 2020).

Anticancer Activity of Diisoquinoline Derivatives

Studies on novel diisoquinoline derivatives, related to this compound, have shown potent anticancer activity in human gastric cancer cells. These compounds induce apoptosis and inhibit cancer cell proliferation, highlighting their potential as therapeutic agents for cancer treatment (Pawlowska et al., 2018).

Photoelectronic Applications of Nanostructured Films

This compound derivatives have been used in the preparation of nanostructured films for photoelectronic applications. These films exhibit desirable properties such as high thermal stability and efficient electron mobility, making them suitable for use in heterojunction solar cells (Darwish et al., 2019).

Synthesis and Antifungal Activity

Compounds synthesized from this compound have shown antifungal activities against various fungi, including Candida and Aspergillus species. These findings are significant for developing new antifungal agents (Ustalar et al., 2017).

Orientations Futures

While specific future directions for 4-Ethenylisoquinoline are not mentioned in the available literature, research in the field of isoquinoline derivatives is ongoing. These compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of novel isoquinoline analogs with potent biological activity is a promising area of future research .

Mécanisme D'action

Target of Action

It is known that isoquinolines, a class of compounds to which 4-ethenylisoquinoline belongs, interact with various biological targets . The exact role of these targets in the mechanism of action of this compound remains to be elucidated.

Biochemical Pathways

Isoquinolines and their derivatives are known to be involved in a variety of biochemical pathways

Propriétés

IUPAC Name |

4-ethenylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLCAGWATYOREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624797 | |

| Record name | 4-Ethenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31601-81-7 | |

| Record name | 4-Ethenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

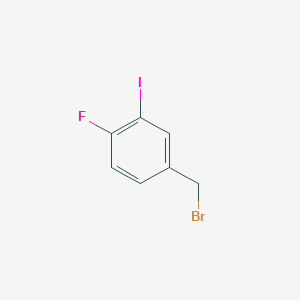

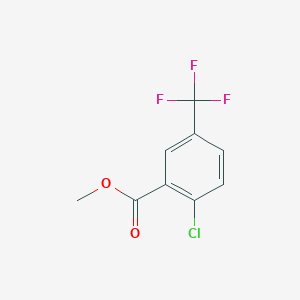

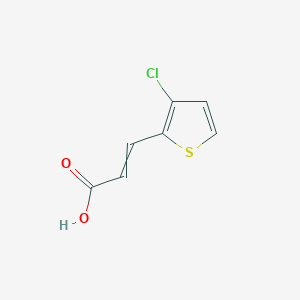

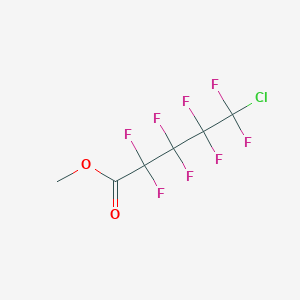

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)